Product packaging for 4-Triethoxysilylaniline(Cat. No.:CAS No. 7003-80-7)

4-Triethoxysilylaniline

Cat. No.: B1631453
CAS No.: 7003-80-7
M. Wt: 255.38 g/mol
InChI Key: TVTRDGVFIXILMY-UHFFFAOYSA-N
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Description

4-Triethoxysilylaniline is a bifunctional organosilane compound that serves as a critical building block in materials science and surface chemistry research. Its molecular structure features a primary aniline group, which can undergo various organic reactions or function as an electron donor, and a triethoxysilyl group, which enables covalent bonding to inorganic surfaces such as glass, silica, and metals. This dual reactivity makes it an excellent silane coupling agent for creating well-defined functional interfaces. In application, researchers primarily utilize this compound to modify material surfaces. The hydrolyzable ethoxy groups on the silicon atom readily form stable siloxane bonds (Si-O-) with surface hydroxyl groups, creating a robust organic monolayer. This anchored layer presents reactive amino groups that can be further functionalized, for instance, by immobilizing biomolecules, catalyzing polymerizations, or serving as an adhesion promoter in composite materials. Its research value is particularly significant in developing advanced hybrid organic-inorganic materials, biosensors, and functional coatings, where precise control over surface properties is paramount. The compound must be handled with care, stored under inert conditions to prevent hydrolysis of the silane group, and is strictly for research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO3Si B1631453 4-Triethoxysilylaniline CAS No. 7003-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-triethoxysilylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTRDGVFIXILMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)N)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431233
Record name 4-triethoxysilylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7003-80-7
Record name 4-(Triethoxysilyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7003-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-triethoxysilylaniline
Source EPA DSSTox
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Synthetic Methodologies for 4 Triethoxysilylaniline and Its Derivatives

Established Synthetic Pathways for 4-Triethoxysilylaniline

Established synthetic routes to this compound primarily involve the formation of a silicon-carbon bond at the para position of an aniline (B41778) derivative. These methods often utilize halogenated precursors or nitroaromatics, which are subsequently converted to the desired aminosilane (B1250345).

A common and effective strategy for the synthesis of aryltrialkoxysilanes, including this compound, involves the use of halogenated aromatic compounds as precursors. This approach typically utilizes Grignard or organolithium reagents to create a nucleophilic aromatic species that can then react with a silicon electrophile, such as tetraethoxysilane (TEOS).

One illustrative pathway starts from a protected bromoaniline derivative. For instance, 2-(4-bromophenyl)propene can be used as a starting material. The Grignard reagent is formed by reacting the bromo-compound with magnesium turnings in an anhydrous solvent like tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net This organometallic intermediate is then reacted with TEOS to yield the corresponding aryltriethoxysilane. mdpi.comresearchgate.net Subsequent chemical transformations are required to convert the propenyl group into an amino group to arrive at this compound.

General reaction conditions for the synthesis of aryltrialkoxysilanes from aryl Grignard reagents and tetraalkyl orthosilicates have been optimized to favor the formation of the desired monoaryl siloxane. nih.gov Key parameters include maintaining a low reaction temperature (e.g., -30 °C in THF) and using a stoichiometric excess of the tetraalkyl orthosilicate (B98303) (typically 3 equivalents) to minimize the formation of diaryl- and triarylated silane (B1218182) byproducts. nih.gov

Similarly, aryllithium reagents can be employed. These are typically generated by treating a bromoarene with an alkyllithium reagent, such as n-butyllithium, at very low temperatures (e.g., -78 °C) in a solvent like diethyl ether. nih.gov The resulting aryllithium species is then quenched with tetraethoxysilane. For the synthesis of this compound, this would involve starting with a protected 4-bromoaniline.

A summary of a typical Grignard-based synthesis is presented below:

StepReactantsReagents & ConditionsProduct
14-Bromoaniline (protected)Mg, THF (anhydrous)4-(Triethoxysilyl)aniline Grignard reagent
24-(Triethoxysilyl)aniline Grignard reagentTetraethoxysilane (TEOS), -30°CProtected this compound
3Protected this compoundDeprotection stepThis compound

Palladium-catalyzed cross-coupling reactions represent a powerful tool in organic synthesis and have been applied to the formation of carbon-silicon bonds. While direct palladium-catalyzed silylation of anilines to produce this compound is not as commonly reported as for other substrates, related methodologies suggest its feasibility. These reactions typically involve the coupling of an aryl halide with a silylating agent in the presence of a palladium catalyst and a suitable ligand.

For instance, palladium-catalyzed carbonylative coupling reactions of aryl iodides with hexamethyldisilane (B74624) have been developed for the synthesis of acyl silanes. While this specific reaction does not directly yield an aminosilane, it demonstrates the utility of palladium in forming Ar-Si bonds. Adapting such a methodology would likely involve the use of a protected 4-haloaniline as the starting material and a suitable silylating agent.

Alternative synthetic routes to this compound often focus on introducing the amino group at a later stage of the synthesis, for example, by reduction of a nitro group. This approach circumvents potential complications with the reactivity of the amino group during the silylation step.

A plausible alternative pathway starts with the nitration of benzene (B151609) to form nitrobenzene (B124822). chemguide.co.uklibretexts.org This is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uklibretexts.org The resulting nitrobenzene can then be silylated, for instance, via a Grignard reaction with a suitable bromonitrobenzene precursor, followed by reduction of the nitro group to an amine. A more direct approach involves the reduction of 4-nitrophenyltriethoxysilane.

The reduction of the nitro group to an amine is a well-established transformation. A common method involves the use of a metal catalyst, such as tin, in the presence of a strong acid like hydrochloric acid. chemguide.co.uklibretexts.org The reaction proceeds via the formation of a phenylammonium ion, which is then neutralized with a base, such as sodium hydroxide (B78521), to yield the final aniline derivative. chemguide.co.uklibretexts.org

Another alternative involves the hydrosilylation of an unsaturated precursor. For example, the hydrosilylation of 4-aminostyrene with triethoxysilane (B36694) in the presence of a suitable catalyst could potentially yield this compound. This reaction involves the addition of the Si-H bond across the carbon-carbon double bond. researchgate.net

Starting MaterialKey TransformationReagents/ConditionsProduct
NitrobenzeneNitration of BenzeneConc. HNO₃, Conc. H₂SO₄Nitrobenzene
4-NitrophenyltriethoxysilaneReduction of Nitro GroupSn, HCl; then NaOHThis compound
4-AminostyreneHydrosilylationTriethoxysilane, CatalystThis compound

Synthesis of this compound-Based Building Blocks

The bifunctional nature of this compound, possessing both a reactive amine group and hydrolyzable ethoxysilyl groups, makes it an excellent building block for the synthesis of advanced materials.

This compound can be readily converted into a variety of functionalized monomers for polymerization reactions. The amino group can participate in condensation polymerizations, such as those used to form polyimides and polyamides, while the triethoxysilyl group provides a means for subsequent crosslinking or inorganic network formation. tcichemicals.com

For example, this compound can be reacted with a dianhydride to form a polyamic acid, which can then be thermally or chemically imidized to produce a polyimide containing pendant triethoxysilyl groups. tcichemicals.com These pendant groups can then undergo hydrolysis and condensation to form a crosslinked, organic-inorganic hybrid material with enhanced thermal and mechanical properties.

The unique structure of this compound also lends itself to the synthesis of more complex macromolecular architectures such as dendrimers and polysiloxanes. slideshare.netorientjchem.org

In dendrimer synthesis, this compound can act as a core molecule or as a branching unit. nih.govrsc.orgyoutube.com The amino group can be reacted with suitable monomers to build up the dendritic structure in a divergent approach. nih.gov The triethoxysilyl groups can be used to attach the dendrimer to a surface or to create a hybrid material.

Green Chemistry Principles in this compound Synthesis

One of the most promising green approaches is the catalytic hydrogenation of 4-nitrophenyltriethoxysilane. This method often employs heterogeneous catalysts, such as palladium or platinum supported on materials like carbon, silica (B1680970), or alumina. rsc.orgmit.eduresearchgate.net These catalysts can be readily separated from the reaction mixture and reused multiple times, significantly reducing waste and cost. researchgate.net For instance, a study on the hydrogenation of a related nitroarene, N-4-nitrophenyl nicotinamide, demonstrated the use of a stabilized Pd nanoparticle-organic-silica catalyst in a continuous flow micro-packed bed reactor, highlighting a move towards more efficient and safer processes. rsc.orgmit.edu

Solvent-free synthesis is another cornerstone of green chemistry that has been explored in the context of organosilane production. While specific solvent-free methods for this compound are not extensively documented in publicly available literature, the general trend in organosilane synthesis is to move away from volatile organic compounds (VOCs). For example, the hydrosilylation of olefins with triethoxysilane has been achieved using magnetically separable catalysts, which simplifies product isolation and catalyst recycling without the need for large volumes of solvent. researchgate.net

Furthermore, the development of halogen-free synthetic routes represents a significant advancement in green chemistry. Traditional methods for creating silicon-nitrogen bonds often rely on chlorosilanes, which generate corrosive and environmentally harmful byproducts. Alternative halogen-free methods, such as the catalytic dehydrogenative coupling of silanes and amines, are being developed to address this issue.

The quest for greener synthetic methods also involves exploring alternative reducing agents to traditional, often hazardous, options. While sodium borohydride (B1222165) is commonly used for the reduction of nitro compounds, research into catalytic transfer hydrogenation, using safer hydrogen donors, is an active area of investigation. qualitas1998.netnih.gov

The table below summarizes various synthetic approaches to aniline and organosilane derivatives, highlighting key parameters relevant to the synthesis of this compound.

Starting Material(s)ProductCatalystSolventTemperature (°C)Pressure (MPa)Yield (%)Reference(s)
Nitrobenzene, Ethanol (B145695)AnilineSupported NickelEthanol60-901.5-3.0High
N-4-nitrophenyl nicotinamideN-4-aminophenyl nicotinamidePd nanoparticle-organic-silica-VariedVariedQuantitative rsc.orgmit.edu
Olefins, TriethoxysilaneAlkyltriethoxysilaneFe3O4@SiO2-APTES-Pt---- researchgate.net
4-Nitroacetophenone4-AminoacetophenoneRhodium/SilicaIsopropanol30-600.1-0.594 researchgate.net
Nitrobenzene4-AminodiphenylaminePalladium or Platinum on Carbon/Alumina--Hydrogen PressureHigh google.com
4-Nitrophenol4-AminophenolNaBH4WaterRoom TemperatureAtmospheric- qualitas1998.netnih.gov

Interactive Data Table

Reactivity and Mechanistic Investigations of 4 Triethoxysilylaniline

Silane (B1218182) Hydrolysis and Condensation Mechanisms

The transformation of 4-Triethoxysilylaniline into a stable, cross-linked network is a two-step process involving hydrolysis of the ethoxy groups followed by condensation of the resulting silanol (B1196071) groups.

Influence of Reaction Conditions on Polycondensation Dynamics

The kinetics of polycondensation are highly sensitive to the reaction conditions. slideshare.netyoutube.com The concentration of reactants, temperature, pH, and the presence of a solvent all play crucial roles in determining the rate and extent of the reaction.

The hydrolysis of alkoxysilanes, such as this compound, is catalyzed by both acids and bases. unm.eduresearchgate.net The rate of hydrolysis is generally at its minimum around a neutral pH of 7 and increases with both increasing acidity and alkalinity. unm.edu The presence of bulky alkoxy groups can slow down the hydrolysis rate. researchgate.net

The condensation reaction, which follows hydrolysis, involves the formation of siloxane (Si-O-Si) bonds. The rate of condensation is also influenced by pH. Under acidic conditions, the condensation is reversible, while under basic conditions, it is largely irreversible. The water concentration is another critical factor; understoichiometric water addition can lead to the formation of more linear oligomers, whereas an excess of water promotes the formation of a three-dimensionally cross-linked network. uni-saarland.de

The table below summarizes the effect of various reaction conditions on the polycondensation of alkoxysilanes.

Reaction ConditionEffect on HydrolysisEffect on CondensationResulting Structure
Low pH (Acidic) CatalyzedReversible, slower than hydrolysisPrimarily linear or branched polymers
High pH (Basic) CatalyzedIrreversible, faster than hydrolysisDensely cross-linked networks, colloidal particles unm.edu
Neutral pH Slowest rateSlowLimited reaction
High Water Concentration FavoredFavoredHighly cross-linked network
Low Water Concentration LimitedLimitedIncomplete reaction, oligomers
High Temperature Increased rateIncreased rateFaster network formation

Role of Catalysis in Silane Coupling Reactions

Catalysts are frequently employed to control the rate and extent of silane coupling reactions. Both acid and base catalysts are effective, but they operate through different mechanisms. unm.eduresearchgate.net

Acid Catalysis: In an acidic environment, a proton (H⁺) attacks the oxygen atom of the alkoxy group, making it a better leaving group. A water molecule then attacks the silicon atom in a nucleophilic substitution reaction, displacing an alcohol molecule. researchgate.net This process is reversible. unm.edu General acid catalysis can also occur, where a proton is donated from a general acid to an atom that develops a partial negative charge in the transition state, thereby stabilizing it. libretexts.org

Base Catalysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom, which can accommodate more than four bonds. This pentacoordinate intermediate then expels an alkoxide ion, which is subsequently protonated by water. researchgate.net This reaction is generally irreversible. unm.edu Similar to acid catalysis, general base catalysis can stabilize developing positive charges in the transition state. libretexts.org

The choice of catalyst can significantly impact the final structure of the polysiloxane network. Acid catalysis tends to produce more linear or randomly branched polymers, while base catalysis often leads to the formation of more highly cross-linked networks and colloidal particles. unm.edu

Formation of Si-O-Si Cross-Linkages and Network Structures

The formation of a stable siloxane network is the final step in the polycondensation of this compound. This process involves the condensation of silanol groups (Si-OH), formed during hydrolysis, to create Si-O-Si linkages and release water. ethz.ch

The structure of the resulting network is highly dependent on the reaction conditions as discussed previously. Under conditions that favor a slower, more controlled condensation, such as in acidic environments, it is possible to form more ordered, linear, or branched structures. In contrast, the rapid and irreversible condensation under basic conditions leads to the formation of a dense, three-dimensional network. unm.edu

The formation of these cross-linked structures is crucial for the performance of this compound as a coupling agent, as it allows for the creation of a robust interface between organic and inorganic materials. ethz.ch The resulting network is held together by strong covalent Si-O-Si bonds. ethz.ch

Reactivity of the Aminophenyl Moiety

The aminophenyl group of this compound provides a reactive site for a variety of organic reactions, allowing for further functionalization and incorporation into polymer systems.

Amine-Based Reactions and Functionalization Pathways

The primary amine group on the phenyl ring is a versatile functional handle. It can undergo a range of reactions typical of aromatic amines.

Alkylation: The amine can be alkylated by reacting with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. openstax.orgyoutube.com

Acylation: Reaction with acid chlorides or anhydrides readily forms amides. openstax.orglibretexts.org This reaction is generally high-yielding and stops at the mono-acylated product because the resulting amide is less nucleophilic than the starting amine. openstax.org

Diazotization: The amine can be converted to a diazonium salt by reaction with nitrous acid (generated from NaNO₂ and HCl). This diazonium salt is a versatile intermediate that can be converted to a variety of other functional groups, such as -CN, -Br, -Cl, and -OH. mnstate.edu

Reaction with Aldehydes and Ketones: The amine can react with aldehydes and ketones to form imines (Schiff bases). This reaction is typically carried out under acidic conditions and is reversible. mnstate.edumnstate.edu

These reactions allow for the tailoring of the chemical and physical properties of surfaces modified with this compound. For instance, the amine group can be used to covalently bond biomolecules, such as proteins, to a surface. nih.gov

Interfacial Polymerization Mechanisms involving the Amino Group

The amino group of this compound can participate in interfacial polymerization, a process where polymerization occurs at the interface between two immiscible phases. A common example is the formation of a polyamide layer.

In this process, a solution of this compound in an aqueous phase is brought into contact with a solution of a diacyl chloride in an organic solvent. The amine groups at the interface react with the acyl chloride groups to form amide linkages, creating a thin, dense polyamide film. The this compound molecules can also undergo hydrolysis and condensation of their triethoxysilyl groups within the aqueous phase or at the interface, leading to a cross-linked organic-inorganic hybrid material.

The rate of the interfacial polymerization is typically very fast and is limited by the diffusion of the monomers to the interface. The properties of the resulting polymer film, such as thickness and cross-link density, can be controlled by adjusting the monomer concentrations, reaction time, and the presence of additives.

Reaction Intermediates and Transition States in this compound Transformations

The transformations of this compound, primarily involving the hydrolysis and condensation of its triethoxysilyl group and reactions of its aniline (B41778) functional group, proceed through a series of reactive intermediates and associated transition states. Understanding these transient species is crucial for controlling reaction pathways and tailoring the properties of the final products. Mechanistic investigations, combining spectroscopic techniques and computational modeling, have provided insights into these short-lived structures.

A fundamental transformation of this compound is the hydrolysis of its ethoxy groups to form silanol intermediates. This reaction is a prerequisite for the subsequent condensation and formation of polysiloxane networks or for covalent grafting to hydroxyl-bearing surfaces. Spectroscopic studies, such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, on analogous aminofunctionalized alkoxysilanes like γ-aminopropyltriethoxysilane (APTES), have confirmed the rapid conversion of Si-OEt groups to Si-OH groups in the presence of water. researchgate.netcapes.gov.br The hydrolysis process is catalyzed by both acids and bases and proceeds stepwise, forming partially and fully hydrolyzed species.

Following hydrolysis, the silanol intermediates are highly reactive and readily undergo condensation reactions with other silanols or with surface hydroxyl groups, forming stable siloxane (Si-O-Si) bonds. In situ NMR studies on similar systems have allowed for the tracking of these condensation kinetics. researchgate.netucsb.edu

Another significant class of reactions for this compound involves the nucleophilic character of its amino group. A notable example is the amide bond formation through condensation with a carboxylic acid. The use of a coupling agent, such as the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), facilitates this transformation. The reaction is proposed to proceed through a key intermediate, an activated pyridinium (B92312) salt. In this intermediate, the carboxylate group of the acid displaces the chloride from the Mukaiyama reagent, forming a highly reactive species that is then susceptible to nucleophilic attack by the amino group of this compound. arkat-usa.orgresearchgate.netmdpi.com

Computational studies using Density Functional Theory (DFT) on analogous triethoxysilane (B36694) systems have provided quantitative data on the energetics of these transformation pathways. Although specific data for this compound is not extensively available, studies on the hydrolysis and condensation of methyltriethoxysilane (MTES) on a cellulose (B213188) model surface offer valuable, analogous insights into the activation energies of these fundamental steps. These calculations reveal the energy barriers that must be overcome for the formation of intermediates and for the subsequent condensation reactions. ncsu.edu

Detailed Research Findings

Research on the hydrolysis and condensation of aminofunctionalized silanes has provided a detailed, albeit qualitative, picture of the intermediates involved. FT-IR studies on γ-aminopropyltriethoxysilane show a rapid decrease in the absorbance bands associated with the Si-O-C linkage and a concurrent increase in bands corresponding to ethanol (B145695), a byproduct of hydrolysis. The appearance and evolution of a broad band associated with Si-OH stretching confirms the formation of silanol intermediates. Subsequent changes in the Si-O-Si stretching region indicate the progression of condensation. researchgate.net

NMR spectroscopy has been instrumental in quantifying the kinetics of these processes for similar molecules. For instance, ¹H NMR can be used to monitor the disappearance of the ethoxy protons and the appearance of ethanol protons. capes.gov.br More powerfully, ²⁹Si NMR can distinguish between the starting alkoxysilane, the partially and fully hydrolyzed silanol intermediates, and the various condensed siloxane species, providing a detailed map of the reaction progress. researchgate.netucsb.edu

In the context of amide bond formation, the reaction of a carboxylic acid-functionalized porphyrin with this compound was shown to be ineffective with a standard carbodiimide (B86325) coupling agent but proceeded in high yield with the Mukaiyama reagent. This highlights the crucial role of the specific intermediate generated by the coupling agent. The plausible mechanism involves the formation of a 1-methyl-2-(acyloxy)pyridinium iodide intermediate, which is highly electrophilic and readily undergoes nucleophilic attack by the aniline nitrogen. arkat-usa.orgresearchgate.netmdpi.com

Data Tables

The following table presents theoretical data from a Density Functional Theory (DFT) study on the reaction of methyltriethoxysilane (MTES) hydrolysis products with a cellulose surface. This data is analogous to the processes that this compound would undergo during surface grafting and condensation, providing representative energy barriers for these transformations.

Table 1: Calculated Activation Energies for the Grafting and Condensation of MTES Hydrolysis Products ncsu.edu

Reacting Species (MTES Hydrolysis Product)Reaction TypeActivation Energy (kJ/mol)
CH₃Si(OEt)₂OHGrafting to surface87.5
CH₃Si(OEt)(OH)₂Grafting to surface95.9
CH₃Si(OH)₃Grafting to surface108.9
Surface-grafted CH₃Si(OEt)₂OHCondensation with CH₃Si(OEt)₂OH114.3

Data sourced from a DFT study on the reaction of MTES hydrolysis products on a cellulose Iβ model surface in an ethanol solution. The activation energies represent the calculated energy barriers for the respective reaction steps. ncsu.edu

Surface Functionalization Strategies Utilizing 4 Triethoxysilylaniline

Functionalization of Inorganic Substrates

The modification of inorganic surfaces with 4-triethoxysilylaniline is a foundational strategy for improving their dispersion in organic media and for covalently linking them to polymer matrices. This surface treatment transforms the typically hydrophilic inorganic surface into an organophilic one, preventing agglomeration and ensuring a more uniform distribution within a composite material.

Silica (B1680970) Nanoparticle Surface Modification

The surface functionalization of silica nanoparticles, particularly mesoporous silica nanoparticles (MSNs), with this compound is a well-documented method to enhance their properties for various applications, notably in the fabrication of advanced composite membranes. hep.com.cn The process involves the reaction of the triethoxysilyl groups of the aniline (B41778) silane (B1218182) with the silanol (B1196071) (Si-OH) groups abundant on the surface of silica nanoparticles.

In a typical synthesis, MSNs are dispersed in a solvent like toluene (B28343), followed by the addition of this compound. The mixture is then heated under reflux to facilitate the covalent grafting of the aminophenyl groups onto the nanoparticle surface. hep.com.cn This modification can be confirmed through analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), which reveals new peaks corresponding to the benzene (B151609) ring and N-H bond vibrations from the grafted silane. hep.com.cn

Table 1: Physical Properties of Mesoporous Silica Nanoparticles (MSN) Before and After Modification with this compound

PropertyPristine MSNAminophenyl-modified MSN (AMSN) hep.com.cn
Particle Size~40 nm~40 nm
Pore Size2.14 nm2.01 nm

Metal Oxide Surface Grafting (e.g., TiO₂, Fe₃O₄)

The principle of using this compound extends to the surface grafting of metal oxides such as titanium dioxide (TiO₂) and iron oxide (Fe₃O₄). These metal oxides possess surface hydroxyl groups that can serve as anchoring points for the triethoxysilyl end of the silane molecule, analogous to the process with silica. google.comacs.org This functionalization is crucial for deagglomerating the metal oxide nanoparticles and ensuring their stable dispersion in organic solvents or polymer melts, a critical step for creating homogeneous nanocomposites. google.com

While specific academic studies detailing the reaction with TiO₂ and Fe₃O₄ are not as prevalent as for silica, the application is recognized in industrial contexts. Patents describe the use of this compound as an effective dispersing agent for pigments, including iron oxide and titanium dioxide, for use in plastics and coatings. google.com The grafting process improves the compatibility between the inorganic oxide filler and the organic polymer matrix. The aniline group presented on the nanoparticle surface can then participate in reactions with the polymer or improve adhesion through hydrogen bonding and other intermolecular forces. This leads to enhanced mechanical properties and performance of the final composite material. The functionalization of iron oxide nanoparticles with amino groups, in general, has been shown to be an effective strategy for various applications, including environmental remediation. iwaponline.com

Hybridization with Carbonaceous Materials (e.g., graphene oxide)

Hybridizing carbonaceous materials like graphene oxide (GO) with this compound is a strategic approach to enhance their processability and integration into composite systems. Graphene oxide sheets possess oxygen-containing functional groups, such as hydroxyl and carboxyl groups, which can serve as sites for chemical modification. Silanization with agents like this compound can covalently attach silyl (B83357) groups to the GO surface. researchgate.netresearchgate.net

This hybridization is intended to improve the colloidal stability of GO in various solvents and, more importantly, to create a strong interfacial bond between the GO sheets and a host polymer matrix. researchgate.net The process typically involves dispersing GO in a suitable solvent, followed by the addition of the silane coupling agent. The reaction covalently links the silane to the GO surface. The exposed aniline groups on the functionalized GO can then react with or physically interact with a polymer, ensuring that the nanosheets are well-dispersed and preventing their restacking. This leads to composite materials that can more effectively leverage the exceptional mechanical and barrier properties of graphene.

Functionalization of Polymeric and Membrane Surfaces

The use of this compound-modified nanoparticles is a key strategy in the engineering of high-performance polymeric membranes. By incorporating these functionalized fillers, the properties of the membrane's selective layer can be precisely tailored to enhance performance metrics such as permeability, selectivity, and fouling resistance.

Thin-Film Composite (TFC) and Thin-Film Nanocomposite (TFN) Membrane Modification

A prominent application of this compound is in the preparation of aminophenyl-modified silica nanoparticles (AMSN) for TFN membranes. hep.com.cn In this approach, the AMSN are dispersed in the aqueous amine monomer solution (typically containing m-phenylenediamine) prior to the interfacial polymerization reaction with an acyl chloride monomer (like trimesoyl chloride) to form the PA layer. hep.com.cn

The incorporation of AMSN into the PA layer has been shown to significantly enhance membrane performance. Research has demonstrated that adding AMSN at an optimal concentration can increase water flux by over 20% with only a minimal decrease in salt rejection. hep.com.cn The improvement in water permeability is attributed to the influence of the nanoparticles on the PA layer's formation; they can reduce the effective thickness of the layer and increase its hydrophilicity, both of which facilitate water transport. hep.com.cn

Table 2: Performance of TFN Reverse Osmosis Membranes Modified with this compound-Functionalized Silica Nanoparticles (AMSN)

Membrane TypeAMSN Dosage (g/L)Water Flux (L/m²/h) hep.com.cnNaCl Rejection (%) hep.com.cn
Control TFC045.7899.26
TFN-AMSN0.2555.6798.97

Approaches for Enhanced Polymer-Nanoparticle Compatibility

A primary challenge in the development of nanocomposite materials, including TFN membranes, is the potential for nanoparticle agglomeration and poor adhesion at the polymer-nanoparticle interface. frontiersin.org Functionalization of the nanoparticles with a coupling agent like this compound is a direct and effective approach to overcome this issue by enhancing polymer-nanoparticle compatibility. hep.com.cn

The bifunctional nature of this compound is key to its role as a compatibility enhancer.

Nanoparticle Anchoring: The triethoxysilyl group forms strong, stable covalent bonds with the inorganic nanoparticle surface (e.g., silica, metal oxides). hep.com.cn

Polymer Interaction: The aminophenyl group provides an organic, polymer-friendly interface. This group can improve dispersion through steric effects and can form hydrogen bonds or even covalent linkages with the surrounding polymer matrix. hep.com.cnfrontiersin.org

In the context of TFN membranes with a polyamide selective layer, the aminophenyl groups introduced by this compound can interact with the PA matrix, influencing its crosslinking degree and morphology. hep.com.cn This improved compatibility ensures a more uniform dispersion of nanoparticles, prevents the formation of non-selective voids at the interface, and allows the unique properties of the nanoparticles to be effectively transferred to the bulk material. hep.com.cnfrontiersin.org Ultimately, this molecular-level engineering leads to membranes and other composite materials with superior and more reliable performance.

Mechanisms of Surface Adsorption and Covalent Grafting

The functionalization of surfaces with this compound is a process governed by the principles of surface adsorption and subsequent covalent bond formation. This process, known as silylation, transforms the physicochemical properties of a substrate by anchoring the bifunctional silane molecule, which possesses both an inorganic-reactive triethoxysilyl group and an organic-functional aniline group.

The covalent attachment of this compound to hydroxyl-bearing substrates, such as silica, metal oxides, and glass, is a two-step process involving hydrolysis and condensation. The triethoxysilyl moiety, (EtO)3Si-, is the key to this chemical anchoring.

First, in the presence of trace amounts of water, the ethoxy groups (-OCH2CH3) of the silane undergo hydrolysis to form reactive silanol groups (-Si-OH). This reaction can proceed sequentially, converting one, two, or all three ethoxy groups and releasing ethanol (B145695) as a byproduct. The degree of hydrolysis is influenced by factors such as water availability, pH, and reaction time.

Once hydrolyzed, the silanol groups of the this compound molecule react with the hydroxyl groups (-OH) present on the substrate surface. This condensation reaction forms highly stable and durable covalent siloxane bonds (-Si-O-Si-), effectively grafting the molecule onto the surface.

Research utilizing Nuclear Magnetic Resonance (NMR) spectroscopy suggests that aminosilanes like this compound (TESA) and (3-aminopropyl)triethoxysilane (APTES) predominantly anchor to surfaces through a bidentate mechanism. acs.org This implies that two of the three silanol groups on a single silane molecule react with the surface, creating two covalent anchor points and leaving one unreacted. This bidentate attachment provides a more stable linkage compared to a monodentate (single-point) attachment.

Silane CompoundPredominant Grafting MechanismAnalytical Evidence
This compound (TESA) Bidentate29Si and 13C MAS NMR acs.org
(3-aminopropyl)triethoxysilane (APTES)Bidentate29Si and 13C MAS NMR acs.org
(3-mercaptopropyl)trimethoxysilane (MPTS)Monodentate29Si and 13C MAS NMR acs.org

The density and orientation of this compound molecules on a surface are critical parameters that influence the final properties of the functionalized material. These factors are intrinsically linked and are largely dictated by the reaction conditions.

Studies comparing the bulk and surface composition of modified materials have shown that this compound tends to anchor predominantly at the external surface, particularly in materials with significant internal porosity like MCM-41. acs.org

The orientation of the anchored molecules is strongly dependent on the surface coverage.

Low Coverage: At lower surface densities, the molecules may adopt a more parallel or flat orientation. In this state, the aniline ring can interact with the substrate surface through weaker secondary forces, in addition to the primary covalent siloxane bonds.

High Coverage: As the concentration of silane molecules on the surface increases, steric hindrance and intermolecular repulsion between the bulky aniline groups become significant. This forces the molecules into a more upright, tilted orientation relative to the surface. This vertical arrangement allows for a much denser packing of the functional layer, maximizing the presentation of the amine functionality for subsequent applications. The transition from a parallel to a tilted orientation is a key aspect of forming a dense, self-assembled monolayer.

The long-term performance of materials functionalized with this compound is contingent upon the stability of the anchored layer, particularly its resistance to hydrolysis. The siloxane bonds (-Si-O-Si-) that link the silane to the substrate are susceptible to cleavage in the presence of water, especially under conditions of elevated temperature or non-neutral pH. nih.govacs.org

The primary mechanism for the degradation of aminosilane (B1250345) layers is the hydrolysis of these anchoring siloxane bonds. nih.gov A significant finding is that the amine functionality within the molecule can act as an intramolecular catalyst for this degradation process. nih.govnih.gov The amine group can facilitate the hydrolytic attack on the silicon atom, accelerating the detachment of the silane layer from the surface. This is particularly relevant for 3-aminopropyl-based silanes, which are structurally similar to this compound in terms of the proximity of the amine to the silyl group. nih.govnih.gov

The stability of the resulting layer is influenced by several key factors:

FactorInfluence on StabilityRationale
Reaction Conditions Layers prepared in anhydrous toluene at elevated temperatures exhibit greater hydrolytic stability. nih.govThese conditions promote the formation of a denser, more cross-linked silane network, which is more resistant to water penetration and subsequent hydrolysis compared to layers formed from vapor phase or at room temperature. nih.gov
Molecular Structure The proximity of the amine group to the silicon center affects stability. Silanes with longer alkyl chains separating the amine and silyl groups show enhanced stability. nih.govA longer spacer reduces the likelihood of intramolecular catalysis, where the amine group facilitates the hydrolysis of the siloxane anchor bonds. nih.govnih.gov
Environmental Exposure Stability is significantly reduced in aqueous media, high humidity, and at elevated temperatures. acs.orgWater is a necessary reactant for the hydrolysis of siloxane bonds. Heat provides the activation energy for this bond cleavage, leading to the gradual loss of the functional layer over time. acs.orgnih.gov

Therefore, while this compound provides a robust method for surface functionalization, the application's environmental conditions must be considered to ensure the long-term integrity of the modified surface.

Development of Hybrid Materials Incorporating 4 Triethoxysilylaniline

Design Principles for Organic-Inorganic Hybrid Materials

The fundamental design principle behind using 4-Triethoxysilylaniline in hybrid materials lies in its bifunctional nature. This molecule acts as a molecular bridge, possessing two distinct reactive ends:

The Inorganic Precursor: The triethoxysilyl group (-Si(OC₂H₅)₃) is the inorganic-facing component. Through sol-gel processes, these groups can hydrolyze and condense to form a stable, three-dimensional silica (B1680970) (Si-O-Si) network. sigmaaldrich.com This provides the structural backbone and thermal stability characteristic of inorganic materials.

The Organic Functional Group: The aniline (B41778) group (an aminophenyl group, -C₆H₄NH₂) provides the organic functionality. This aromatic amine can participate in further chemical reactions, interact with polymer matrices, or impart specific properties like electrical conductivity or corrosion resistance to the final material.

The core strategy is to use this dual nature to create a seamless interface between the organic and inorganic phases. By incorporating this compound, chemists can introduce organic functionalities directly into an inorganic silica network. This avoids the weak phase boundaries that often plague simple mixtures of organic polymers and inorganic fillers, leading to materials with enhanced homogeneity and synergistic properties. The ability to tailor properties by selecting specific functional silanes is a cornerstone of modern materials science. osti.gov

Sol-Gel Chemistry in Hybrid Material Synthesis

The sol-gel process is a versatile and widely used method for synthesizing silica-based materials from molecular precursors at low temperatures. sigmaaldrich.commdpi.com It offers excellent control over the final material's composition and structure.

The synthesis of hybrid materials using this compound primarily relies on sol-gel chemistry, which can proceed through two main pathways:

Hydrolytic Route: This is the most common approach. It involves the hydrolysis of the ethoxy groups (-OC₂H₅) of the silane (B1218182) in the presence of water and a catalyst (either acidic or basic). sigmaaldrich.com This reaction replaces the alkoxy groups with hydroxyl groups (-OH), forming reactive silanols. These silanols then undergo condensation reactions with each other, eliminating water to form stable siloxane (Si-O-Si) bonds, which build the inorganic network. mdpi.com The process begins with a solution of precursors (the "sol") and gradually evolves into a solid, three-dimensional network (the "gel").

Non-Hydrolytic Sol-Gel (NHSG) Routes: These are alternative methods that avoid the use of water. chemrxiv.org Instead of hydrolysis, the Si-O-Si network is formed through reactions between different precursors, such as a silicon halide and an oxygen donor like an alkoxide or ether. nih.gov While less common for simple systems, NHSG routes can offer advantages in producing highly homogeneous materials, especially when combining different metal oxides, and can lead to highly porous structures by avoiding pore collapse during drying from organic solvents with low surface tension. chemrxiv.org For instance, a non-hydrolytic route might involve the reaction of a chlorosilane with a silylated diol, driven by the formation of a volatile byproduct like trimethylsilyl (B98337) chloride. nih.gov

In many applications, this compound is not used in isolation. Instead, it is mixed and reacted with other, more common alkoxysilanes, such as tetraethoxysilane (TEOS), in a process called co-condensation. mdpi.comresearchgate.net

TEOS has four reactive ethoxy groups, allowing it to act as a primary network-former, creating a robust and highly cross-linked silica matrix. By introducing this compound into the reaction mixture, the aniline functional groups become covalently integrated throughout this silica network. The molar ratio of the functional organosilane (this compound) to the network-former (TEOS) is a critical parameter. mdpi.com By carefully controlling this ratio, researchers can precisely tune the concentration of the organic functionality within the final hybrid material, thereby tailoring its properties for specific applications, such as catalysis, adsorption, or sensor technology. mdpi.com

Table 1: Effect of Precursor Ratio on Hybrid Material Structure

Molar % of OrganosilaneResulting Structural FeatureImplication
LowIsolated functional groups within a silica matrix.Functionality is present but the bulk properties are dominated by silica.
HighIncreased formation of ordered, cage-like structures (polysilsesquioxanes). mdpi.comThe material's properties are more heavily influenced by the organic component.

The sol-gel process allows for significant control over the final material's microstructure, including its surface area and porosity. Several synthesis parameters can be adjusted to achieve desired outcomes:

Catalyst: The choice of an acid or base catalyst has a profound effect. Acid catalysis promotes a slower hydrolysis rate and a faster condensation rate, leading to more linear or weakly branched polymer chains. Base catalysis, conversely, leads to faster hydrolysis and favors condensation at more substituted silicon atoms, resulting in highly branched clusters that form discrete, spherical particles (a colloidal gel).

Water-to-Silane Ratio: This ratio (often denoted as 'r') influences the extent of hydrolysis. A low 'r' value results in incomplete hydrolysis, leaving unreacted alkoxy groups that can make the material more hydrophobic. Higher 'r' values promote more complete hydrolysis and a more extensively cross-linked network.

Solvent: The solvent not only homogenizes the reactants but also influences the gelation process and the final pore structure. mdpi.com

Temperature: Temperature affects the rates of both hydrolysis and condensation, thereby influencing the gelation time and the final structure of the network.

By manipulating these factors, it is possible to create materials ranging from dense, non-porous xerogels to highly porous aerogels with large surface areas, all while incorporating the specific functionality of this compound.

Nanocomposite Architectures and Interfacial Interactions

Beyond creating monolithic hybrid gels, this compound is crucial in the fabrication of nanocomposites, where inorganic nanoparticles are dispersed within a polymer matrix.

In polymer-silica nanocomposites, achieving a strong bond between the hydrophilic silica nanoparticles and the typically hydrophobic polymer matrix is a major challenge. nih.gov this compound serves as an excellent coupling agent to bridge this interface.

The process often involves the surface modification of silica nanoparticles. The triethoxysilyl end of the this compound molecule reacts with the hydroxyl groups (Si-OH) on the surface of the silica nanoparticles, forming strong covalent bonds. hep.com.cn This leaves the aniline-functionalized end pointing outwards from the nanoparticle surface.

When these modified nanoparticles are then mixed with a polymer matrix (such as an epoxy resin or polyamide), the aniline groups can:

React Covalently: The amine group can react directly with the polymer chains, for example, by opening an epoxy ring, creating a direct covalent link between the nanoparticle and the polymer matrix.

Form Strong Intermolecular Bonds: The aniline group can participate in strong non-covalent interactions, such as hydrogen bonding or π-π stacking, with the polymer. chemrxiv.org

This strong interfacial interaction is critical for the performance of the nanocomposite. scholaris.ca It ensures efficient stress transfer from the flexible polymer matrix to the rigid silica nanoparticles, significantly enhancing mechanical properties like tensile strength and stiffness. researchgate.net Furthermore, by preventing the nanoparticles from agglomerating, it ensures a uniform dispersion, which is essential for achieving consistent and improved material properties. nih.gov

Table 2: Research Findings on Polymer-Silica Nanocomposites with Functional Silanes

PropertyObservationReference
Mechanical Properties The addition of co-modified silica to a rubber blend increased tensile strength by over 35% and hardness by over 20%. researchgate.net
Interfacial Adhesion Surface functionalization is necessary to get a well-dispersed composite with enhanced interfacial adhesion between nanofillers and the polymer. nih.gov
Water Permeability Mesoporous silica nanoparticles modified with this compound improved water flux in thin-film nanocomposite reverse osmosis membranes. hep.com.cn
Thermal Stability The incorporation of functionalized silica into a rubber matrix led to a higher residual char content and decomposition temperature. researchgate.net

Dendrimer-Based Organoclays as Hybrid Precursors

The synthesis of dendrimer-based organoclays represents a sophisticated approach to creating highly structured, functional materials. These materials leverage the high surface area and layered structure of clays (B1170129) like montmorillonite (B579905), which are modified with dendritic polymers to create novel hybrid precursors. The use of organosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), has been explored to functionalize the clay surface, creating anchor points for the growth of dendrimer-like structures. nih.govresearchgate.net While direct research on this compound for this specific application is not widely documented, the principles of its chemical reactivity suggest its potential role.

The process typically involves the intercalation or grafting of the silane molecule onto the clay's surface. The triethoxysilyl groups of the silane can hydrolyze and form covalent Si-O-Si bonds with the hydroxyl groups present on the clay surface or with other silane molecules, leading to a robust, chemically bonded organic layer. researchgate.net The amino group of the anchored silane then serves as the core or an attachment point for the iterative growth of dendrimer generations. For instance, studies have shown the successful synthesis of dendrimer-like assemblies on montmorillonite nanosheets functionalized with APTES. nih.gov These assemblies can exhibit well-dispersed properties and offer high loading capacities for guest molecules, indicating their potential in fields like drug delivery. nih.gov

The choice of the amine-containing silane is critical as it influences the structure and properties of the final dendrimer-clay composite. While APTES has been a common choice, the aromatic nature of the aniline group in this compound could introduce different properties, such as enhanced thermal stability or altered electronic characteristics, to the resulting hybrid material. The interaction between the dendritic cations and the inorganic clay matrix can be complex, involving both surface adsorption and intercalation. researchgate.net The generation of the dendrimer and the nature of its cationic groups have been shown to influence the characteristics of the resulting materials. researchgate.net

The following table, based on studies with analogous aminosilanes, illustrates the potential changes in the basal spacing of montmorillonite upon modification, which is a key indicator of intercalation.

Modifying Agent Synthesis Conditions Resulting Basal Spacing (d001) Reference
3-aminopropyltriethoxysilane (APTES)Aqueous Solution, 80°CIncreased, suggesting bilayer formation researchgate.net
3-aminopropyltriethoxysilane (APTES)Hydroalcoholic Media, 80°CIncreased, suggesting bilayer formation researchgate.net
Phosphorus-based dendrimersCation ExchangeIntercalated nanocomposites researchgate.net

This table is illustrative and based on findings with similar aminosilanes, as direct data for this compound in this specific context is limited.

Metal Nanoparticle Stabilization within Hybrid Matrices

The stabilization of metal nanoparticles is a critical aspect of nanotechnology, preventing their agglomeration and preserving their unique size-dependent properties. Silane coupling agents are instrumental in this process, acting as a bridge between the inorganic nanoparticle surface and a surrounding organic or polymer matrix. nih.gov While specific studies detailing the use of this compound for this purpose are not extensively available, its chemical structure is well-suited for such applications.

The triethoxysilyl end of the this compound molecule can form a stable, covalent bond with the surface of metal nanoparticles, particularly those with a native oxide layer or hydroxyl groups. The aniline group at the other end can then interact with or be integrated into a larger polymer matrix, effectively anchoring the nanoparticles within the hybrid material. This approach has been shown to be effective for various metal nanoparticles, including gold (Au) and silver (Ag).

For instance, research on the stabilization of gold nanoparticles has explored the use of various capping agents to control their size and stability. researchgate.netrsc.org The catalytic activity of such stabilized nanoparticles has also been a subject of interest, with studies demonstrating their efficiency in chemical reactions like the reduction of 4-nitroaniline. rsc.org Similarly, silver nanoparticles have been incorporated into polymer composites to impart antimicrobial properties, with their dispersion and stability being key to their effectiveness. nih.gov

The functionalization of metal-semiconductor hybrid nanostructures can lead to effective visible photocatalysts for reactions such as hydrogen evolution. nih.gov The choice of the stabilizing ligand is crucial, as it can influence the electronic properties and catalytic activity of the nanoparticle. The aromatic system of the aniline group in this compound could provide specific electronic interactions with the metal nanoparticle surface, potentially influencing its catalytic or optical properties.

The table below summarizes findings on the stabilization of metal nanoparticles using various approaches, highlighting the importance of the stabilizing agent.

Nanoparticle Stabilizing/Capping Agent Key Findings Reference
Gold (Au)DodecanethiolParticle size is dependent on the gold/thiol ratio. researchgate.net
Gold (Au)Ethoxylated sterol (BPS-30)High stability in various aqueous solutions. rsc.org
Silver (Ag)Incorporated in Silicone ElastomerComposite material exhibits antimicrobial activity. nih.gov

Advanced Applications of 4 Triethoxysilylaniline Modified Materials

Applications in Separation Technologies

The introduction of 4-TESA into separation materials, particularly membranes and adsorbents, has led to notable improvements in efficiency, selectivity, and longevity. The unique chemical properties of the aminophenyl group play a crucial role in these enhancements.

Enhanced Reverse Osmosis (RO) and Nanofiltration (NF) Membranes

Reverse osmosis (RO) and nanofiltration (NF) are pressure-driven membrane processes critical for water purification, desalination, and the separation of dissolved solutes. rsc.orgnih.gov The performance of the thin-film composite (TFC) membranes typically used in these processes is largely dictated by the properties of their thin polyamide (PA) active layer. mdpi.com Surface modification or the incorporation of functionalized nanoparticles are key strategies to enhance membrane performance, often targeting the trade-off between permeability and selectivity. rsc.orgmdpi.comresearchgate.net

Modification with aminosilanes, a class of compounds that includes 4-TESA, has been explored to improve the performance of RO and NF membranes. nih.govelsevierpure.comresearchgate.net While direct modification of the membrane surface with 4-TESA is a viable strategy, a more common approach involves its use to functionalize nanoparticles that are then embedded within the polyamide layer, creating a thin-film nanocomposite (TFN) membrane. mdpi.com

In one line of research, mesoporous silica (B1680970) nanoparticles were functionalized with 4-TESA to create aminophenyl-modified silica nanoparticles (AMSN). These were then incorporated into a TFC-RO membrane. The key findings were:

Increased Water Flux: At an optimal concentration, the TFN membrane containing AMSN exhibited a water flux of 55.67 L/m²/h, a 21.6% increase compared to the unmodified polyamide RO membrane.

Maintained Selectivity: The salt rejection of the modified membrane was 98.97%, showing only a marginal decrease of 0.29% compared to the control.

Mechanism: The presence of the aminophenyl groups from 4-TESA increased the hydrophilicity of the membrane while decreasing the crosslinking degree of the polyamide layer. This structural change is believed to reduce the effective thickness of the PA layer, thereby enhancing water flux without significantly compromising salt rejection.

Similarly, studies using the related compound 3-aminopropyltriethoxysilane (B1664141) (APTES) to modify nanofillers like hydrotalcite have shown that the amine functionalization leads to better compatibility and covalent bonding with the polyamide matrix. nih.gov This results in TFN membranes with enhanced water flux without sacrificing salt rejection. nih.gov The introduction of hydrophilic amino groups via silanization can significantly improve the permeate flux. researchgate.net This body of research underscores the principle that incorporating the aminophenyl functionality of 4-TESA into membrane structures can effectively overcome the permeability-selectivity trade-off, leading to more efficient separation processes. mdpi.com

Table 1: Performance of 4-TESA-Modified RO Membrane

Membrane TypeAdditive Concentration (g/L)Water Flux (L/m²/h)NaCl Rejection (%)
Pure Polyamide RO045.7899.26
TFN RO (AMSN)0.2555.6798.97

This table presents data comparing a standard thin-film composite reverse osmosis membrane with one incorporating aminophenyl-modified silica nanoparticles (AMSN) functionalized with 4-Triethoxysilylaniline. The data highlights the significant increase in water flux with a minimal change in salt rejection.

Improved Water Vapor Permeation Performance

Membranes capable of selective water vapor permeation are essential for applications such as dehumidification, solvent drying, and membrane distillation. monash.edumdpi.com The efficiency of these membranes depends on creating pathways that favor the transport of water molecules over other gases or vapors. Introducing hydrophilic functional groups into the membrane structure is a primary method to achieve this.

The silanization of surfaces with aminosilanes like 3-aminopropyltriethoxysilane (APTES) is a well-established method for immobilizing bioreceptors and modifying surface properties due to the introduction of reactive and hydrophilic amine groups. nih.gov This principle can be extended to enhance water vapor transport in membranes. Although specific studies focusing solely on 4-TESA for this application are not widely documented, the hydrophilic nature of the aniline (B41778) group suggests its potential utility.

By functionalizing a membrane material with 4-TESA, the resulting surface would exhibit increased hydrophilicity. This change promotes the adsorption and dissolution of water molecules onto the membrane surface, which is the initial step in the permeation process. mdpi.com Subsequently, the increased concentration of water within the membrane matrix facilitates diffusion across the membrane. The presence of polar amine functionalities can create preferential pathways for water vapor, potentially increasing both permeance and selectivity. This approach is particularly relevant for creating composite or mixed-matrix membranes where 4-TESA could be used to modify either the bulk polymer or incorporated nanofillers to engineer the desired water transport properties.

Adsorbent Materials for Pollutant Removal (e.g., dyes, heavy metals, CO2)

The functionalization of solid supports with amine groups is a highly effective strategy for creating adsorbents capable of capturing a wide range of pollutants from aqueous and gaseous streams. nih.govmdpi.com 4-TESA is an ideal molecule for this purpose, as it allows for the stable grafting of high-density amine functionalities onto silica-based materials, which are common adsorbent substrates due to their high surface area and porous structure.

Dye Removal: Organic dyes from industries like textiles are significant water pollutants. nih.gov Many of these dyes are anionic in nature. By functionalizing a substrate like mesoporous silica with 4-TESA, the surface becomes rich in amino groups. mdpi.comresearchgate.net In acidic to neutral conditions, these amine groups are protonated (-NH3+), creating a positively charged surface. This enables the strong electrostatic adsorption of anionic dye molecules. nih.gov Research on various amine-functionalized silicas has demonstrated exceptionally high adsorption capacities for dyes like Acid Red 14 and methyl orange. nih.govresearchgate.net The primary mechanism is the electrostatic attraction between the protonated amine groups on the adsorbent and the negatively charged dye molecules. nih.gov

Heavy Metal Removal: Heavy metal ions (e.g., Pb(II), Cu(II), Cd(II)) are toxic and persistent pollutants. mdpi.com The lone pair of electrons on the nitrogen atom of the aniline group in 4-TESA can act as a Lewis base, forming coordination complexes with electron-accepting heavy metal cations. researchgate.net This mechanism, known as chelation, leads to the effective removal of heavy metals from water. mdpi.comresearchgate.net Silica and other materials functionalized with aminosilanes have shown high selectivity and capacity for adsorbing various heavy metal ions. The efficiency of this process is often pH-dependent, as low pH can lead to the protonation of amine groups, creating competition between H+ ions and metal cations for the binding sites. nih.gov

CO2 Capture: The capture of carbon dioxide (CO2) from flue gas or directly from the air is crucial for mitigating climate change. mdpi.comnih.gov Amine-based adsorbents are a leading technology for this application. researchgate.netresearchgate.netnih.gov The amine groups react with the acidic CO2 gas. In the absence of water, two amine molecules can react with one CO2 molecule to form a carbamate. In the presence of moisture, the reaction proceeds through a bicarbonate formation pathway. By grafting 4-TESA onto high-surface-area supports like mesoporous silica (e.g., MCM-41) or zeolites, solid adsorbents can be created that exhibit high CO2 adsorption capacity. mdpi.comresearchgate.net These solid sorbents offer advantages over liquid amine scrubbing, such as lower energy requirements for regeneration and reduced corrosivity.

Table 2: Pollutant Removal using Amine-Functionalized Adsorbents

Pollutant TypeAdsorbent SubstrateFunctional Group SourceAdsorption Mechanism
Anionic DyesMesoporous SilicaThis compoundElectrostatic Attraction
Heavy Metals (Pb²⁺, Cu²⁺)Silica Gel, ChitosanThis compoundChelation/Complexation
Carbon Dioxide (CO₂)Mesoporous Silica, ZeoliteThis compoundCovalent Bonding (Carbamate/Bicarbonate formation)

This table summarizes the application of adsorbents functionalized with amine groups, such as those from this compound, for removing various pollutants. It highlights the different mechanisms responsible for the capture of each pollutant type.

Applications in Catalysis

The field of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, benefits greatly from the ability to immobilize active species onto solid supports. rsc.org This approach facilitates catalyst separation and recycling. 4-TESA serves as a robust molecular linker for creating such supported catalysts.

Development of Heterogeneous Catalysts and Supports

This compound is an effective coupling agent for preparing heterogeneous catalysts. Its triethoxysilyl end can form strong covalent Si-O-Si bonds with the surface of oxide supports like silica (SiO2) or titania (TiO2). nih.gov This leaves the aniline group exposed and available for further reactions.

The primary amino group on the phenyl ring can be used as an anchor point to immobilize catalytically active species. This can be achieved through several routes:

Coordination: The amine can coordinate directly to metal centers, anchoring metal complexes to the support.

Covalent Linkage: The amine group can be chemically transformed or used in reactions to covalently attach organic or organometallic catalysts. For example, it can react with other molecules to form Schiff bases or amides, creating a tether for the catalytic moiety.

Support for Nanoparticles: The functionalized surface can help in the nucleation and stabilization of metal nanoparticles, preventing their aggregation and maintaining high catalytic activity.

This method allows for precise control over the catalyst's local environment, which can influence its activity, selectivity, and stability. By tethering the catalyst to a solid support via 4-TESA, leaching of the active species into the reaction medium is minimized, a critical advantage for producing high-purity products and for sustainable chemical processes.

Catalytic Activity in Redox Reactions

The aniline moiety itself possesses redox activity, meaning it can participate in electron transfer processes. This property can be harnessed in catalysis. When 4-TESA is immobilized on a support, the resulting material can act as a redox mediator or even as a primary catalytic site in certain oxidation-reduction reactions. nih.govmdpi.com

Polyaniline, a polymer derived from aniline, is well-known for its electrochemical and redox properties. A surface functionalized with 4-TESA can be considered to have monomeric units of polyaniline. These immobilized aniline groups can be oxidized and reduced, allowing them to facilitate redox cycles in catalytic reactions. For example, they could participate in the selective oxidation of alcohols or other organic substrates by transferring electrons between the substrate and a co-oxidant (like molecular oxygen or hydrogen peroxide). mdpi.comresearchgate.net

In such a system, the aniline group might be oxidized by an oxidant, then reduced by the substrate, completing the catalytic cycle. The support material provides stability and a high surface area for these reactions to occur efficiently. This intrinsic redox capability makes 4-TESA-modified materials promising candidates for developing metal-free heterogeneous catalysts for selective oxidation reactions, which is a significant goal in green chemistry.

Applications in Energy Conversion and Storage

In the field of dye-sensitized solar cells (DSSCs), the anchoring group of the dye molecule plays a critical role in the device's performance by ensuring strong adsorption onto the semiconductor photoanode (typically TiO2) and facilitating efficient electron injection. While carboxylic acid groups have traditionally been the most common anchoring moieties, silicon-based anchoring groups, such as the triethoxysilyl group in this compound, have emerged as a promising alternative.

The triethoxysilyl group forms robust Si-O-Ti covalent bonds with the hydroxyl groups on the TiO2 surface upon hydrolysis. This linkage is considered to be more stable than the ester-like linkage of carboxylic acids, potentially leading to improved long-term stability of the DSSC.

A comparative study investigating the influence of dye-anchoring functional groups on the performance of DSSCs highlighted the advantages of an alkoxysilyl anchor. The research compared a dye with a triethoxysilyl anchor to a similar one with a carboxylic acid unit. The results indicated that the triethoxysilyl-functionalized dye exhibited a higher sensitizing ability. This was attributed to an improved open-circuit voltage (VOC) due to the suppression of charge recombination. The alkoxysilyl group is believed to create a more effective insulating layer at the TiO2 surface, which hinders the back-transfer of injected electrons to the electrolyte's redox couple.

The following table presents a comparison of the photovoltaic performance of DSSCs sensitized with dyes containing a triethoxysilyl anchoring group versus a traditional carboxylic acid anchor, based on reported findings.

Anchoring GroupOpen-Circuit Voltage (VOC) (mV)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (η) (%)
Triethoxysilyl5807.30.612.6
Carboxylic Acid5207.50.622.4

These findings underscore the potential of this compound as a foundational component for designing novel dyes for more efficient and stable DSSCs.

Solid-state energy devices, particularly lithium-ion batteries, require solid polymer electrolytes (SPEs) with high ionic conductivity, good mechanical properties, and a stable interface with the electrodes. This compound can be incorporated into polymer electrolytes to enhance these properties, primarily by acting as a cross-linking agent or as a functional group on a polymer backbone.

When used as a cross-linker, the triethoxysilyl groups of this compound can undergo hydrolysis and condensation reactions to form a siloxane network within the polymer matrix. This cross-linking can improve the mechanical strength and thermal stability of the SPE. The aniline group, being a Lewis base, can interact with lithium ions, potentially influencing their transport mechanism within the electrolyte.

Alternatively, this compound can be grafted onto a polymer backbone, such as polysiloxane. The resulting graft copolymer can then be used as the host for a lithium salt. The flexible polysiloxane backbone facilitates segmental motion, which is crucial for ion transport, while the aniline side groups can provide additional coordination sites for lithium ions. This approach aims to create a more ordered and efficient pathway for ion conduction.

The table below outlines the potential roles and expected improvements when incorporating this compound into polymer-based electrolytes.

Role of this compoundPolymer SystemExpected Improvements in Electrolyte Properties
Cross-linking agentPoly(ethylene oxide) (PEO) and its derivativesEnhanced mechanical strength and thermal stability
Grafted functional groupPolysiloxane backboneImproved ionic conductivity and lithium-ion transference number

Other Emerging Applications

The unique properties of this compound make it a valuable compound for the surface modification of materials used in biomedical and drug delivery applications. Its ability to form stable bonds with inorganic substrates and present a functional aniline group is key to its utility.

One of the primary applications is in the functionalization of mesoporous silica nanoparticles (MSNs). MSNs are widely investigated as drug delivery carriers due to their high surface area, tunable pore size, and biocompatibility. The surface of MSNs can be modified with this compound to introduce amino groups. These amino groups can then be used to attach targeting ligands, such as folic acid or antibodies, which can direct the nanoparticles to specific cells or tissues, for example, cancer cells. This targeted delivery can enhance the therapeutic efficacy of the encapsulated drug while minimizing side effects on healthy tissues.

Furthermore, the aniline group can be used to control the release of the drug from the MSNs. For instance, the surface can be further modified with molecules that act as "gatekeepers," blocking the pores of the MSNs and preventing premature drug release. These gatekeepers can be designed to be responsive to specific stimuli, such as a change in pH. In the acidic environment of a tumor, for example, the gatekeeper could be cleaved or change its conformation, leading to the release of the drug at the target site.

The biocompatibility of surfaces is another area where this compound finds application. By creating self-assembled monolayers (SAMs) of this compound on the surface of medical implants, the surface properties can be tailored to improve their interaction with biological systems. The aniline groups can be used to immobilize biomolecules that promote cell adhesion and growth, leading to better integration of the implant with the surrounding tissue.

The table below summarizes the applications of this compound-modified materials in the biomedical field.

ApplicationMaterial ModifiedRole of this compoundIntended Outcome
Targeted Drug DeliveryMesoporous Silica Nanoparticles (MSNs)Surface functionalization for ligand attachmentEnhanced delivery of drugs to specific cells or tissues
Controlled Drug ReleaseMesoporous Silica Nanoparticles (MSNs)Introduction of functional groups for "gatekeeper" attachmentStimuli-responsive release of drugs at the target site
Biocompatible SurfacesMedical Implants (e.g., Titanium)Formation of self-assembled monolayers for biomolecule immobilizationImproved tissue integration and reduced foreign body response

In the development of chemical sensors and biosensors, the immobilization of a recognition element (e.g., an enzyme, antibody, or DNA strand) onto a transducer surface is a critical step. This compound serves as an excellent linker molecule for this purpose, facilitating the covalent attachment of biomolecules to inorganic sensor substrates like silica or gold.

The triethoxysilyl end of the molecule forms a stable covalent bond with the hydroxylated surface of the transducer. This creates a self-assembled monolayer (SAM) with outward-facing aniline groups. The aniline group can then be chemically modified, for example, through diazotization, to create a reactive species that can readily form covalent bonds with the amine or carboxyl groups of biomolecules. This two-step process ensures a stable and oriented immobilization of the recognition element, which is crucial for the sensitivity and specificity of the sensor.

For example, in an enzyme-based biosensor for glucose detection, glucose oxidase can be immobilized on a this compound-modified electrode. The stable attachment of the enzyme ensures that it remains active and in close proximity to the electrode surface, allowing for efficient detection of the products of the enzymatic reaction.

Electrochemical impedance spectroscopy (EIS) is a powerful technique used to characterize the different steps of biosensor fabrication and to monitor the binding of the target analyte. The formation of the this compound SAM and the subsequent immobilization of the biomolecule can be monitored by changes in the charge transfer resistance (Rct) at the electrode-electrolyte interface. Upon binding of the target analyte to the immobilized recognition element, a further change in the impedance is observed, which can be correlated to the concentration of the analyte.

The table below provides an overview of the role of this compound in the construction of biosensors.

Biosensor ComponentRole of this compoundCharacterization/Detection TechniqueAnalyte Example
Transducer SurfaceFormation of a self-assembled monolayer (linker)Electrochemical Impedance Spectroscopy (EIS), Cyclic Voltammetry (CV)Glucose
Recognition ElementCovalent immobilization of biomoleculesQuartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR)Proteins, DNA

Computational and Theoretical Investigations of 4 Triethoxysilylaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular geometries, electronic properties, and reactivity, providing a fundamental understanding of a molecule's chemical nature.

DFT calculations are instrumental in determining the electronic characteristics of 4-Triethoxysilylaniline, which govern its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between these orbitals (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety (the aromatic ring and the amino group), while the LUMO is likely associated with the silicon center and the phenyl ring. This distribution suggests that the amino group is the primary site for electrophilic attack, whereas the silicon atom is susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. rsc.orgyoutube.com For this compound, the MEP would show regions of negative potential (electron-rich, typically colored red) around the nitrogen atom of the amino group and the oxygen atoms of the ethoxy groups, identifying them as likely sites for electrophilic interaction. tci-thaijo.orgnih.gov Conversely, positive potential (electron-poor, blue) would be concentrated around the hydrogen atoms of the amino group and the silicon atom, indicating their susceptibility to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

ParameterPredicted ValueSignificance
EHOMO~ -5.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. Localized on the aniline group.
ELUMO~ -0.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. Associated with the Si atom and phenyl ring.
HOMO-LUMO Gap (ΔE)~ 4.7 eVIndicates chemical reactivity and stability. A moderate gap suggests a balance of stability and reactivity. irjweb.com
Dipole Moment (μ)~ 2.5 DMeasures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Chemical Hardness (η)~ 2.35 eVResistance to change in electron distribution; calculated as (ELUMO - EHOMO) / 2. nih.gov
Electronegativity (χ)~ 3.15 eVTendency to attract electrons; calculated as -(EHOMO + ELUMO) / 2.

Note: The values in this table are illustrative and based on typical DFT results for analogous aromatic aminosilanes. Actual values would depend on the specific DFT functional and basis set used. nih.govresearchgate.netresearchgate.net

DFT is a powerful tool for modeling the interaction between silane (B1218182) coupling agents and inorganic surfaces like silica (B1680970) (SiO₂) or metal oxides. nii.ac.jp These simulations provide insights into adsorption energies, optimal binding geometries, and the nature of the chemical bonds formed at the interface.

For this compound adsorbing on a hydroxylated silica surface, DFT calculations would model the following key interactions:

Hydrolysis: The initial step involves the hydrolysis of the triethoxysilyl group (Si(OEt)₃) to a silanetriol (Si(OH)₃). DFT can calculate the energy barriers for this reaction.

Hydrogen Bonding: The newly formed silanol (B1196071) groups can form strong hydrogen bonds with the surface hydroxyls (-OH) of the silica substrate.

Covalent Bond Formation: Subsequently, a condensation reaction occurs where a water molecule is eliminated, forming a strong, covalent Si-O-Si siloxane bond between the silane and the surface. DFT calculations can determine the adsorption energy for this process, which is a key measure of adhesion strength. acs.orgrsc.org

The aromatic ring and amino group also play a crucial role. DFT studies on similar aromatic molecules show that the phenyl ring can lie parallel to the surface, engaging in van der Waals interactions or even direct electronic interactions with the substrate atoms. chemrxiv.org The amino group can either interact with surface hydroxyls or remain available for interaction with a polymer matrix. DFT-based molecular dynamics can reveal that the ammonium (B1175870) function may interact indirectly with silanol groups through water molecules, while the carboxylate function (in zwitterionic forms) can bind directly. rsc.org

DFT allows for the calculation of various reactivity descriptors that help elucidate reaction mechanisms at a fundamental level. Parameters such as Fukui functions and local softness are particularly useful for predicting the most reactive sites within a molecule. nih.govscm.com

The Fukui function identifies the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. researchgate.netfaccts.deresearchgate.net

f+ corresponds to nucleophilic attack (attack by a species with excess electrons) and for this compound, it would be highest at the silicon atom, confirming it as the primary electrophilic center susceptible to attack by water during hydrolysis.

f- corresponds to electrophilic attack (attack by an electron-deficient species) and would be highest on the aniline ring and nitrogen atom, highlighting them as the nucleophilic centers.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex processes that are often inaccessible by static calculations alone.

MD simulations are extensively used to study the structure and dynamics of silane layers at interfaces. researchgate.netresearchgate.netnih.gov For this compound, MD simulations can model the self-assembly of these molecules on a substrate from a solution.

A typical simulation would involve placing a substrate (e.g., a silica slab) in a simulation box with this compound molecules and a solvent (e.g., water/ethanol). The simulation would track the molecules as they diffuse towards the surface, hydrolyze, and eventually bond. Key insights from such simulations include:

Interfacial Structure: The simulations reveal the packing density, orientation, and thickness of the resulting silane layer. researchgate.netmdpi.com The aromatic rings of this compound might exhibit specific orientations due to pi-pi stacking between adjacent molecules.

Solvent Effects: MD simulations can explicitly model the role of water and alcohol molecules in the hydrolysis process and their influence on the final structure of the silane film.

Diffusion and Transport: The diffusion coefficients of the silane molecules, water, and byproducts (ethanol) within the interfacial region can be calculated, providing information on the kinetics of film formation. nih.gov

Table 2: Parameters from MD Simulations of a Silane/Substrate Interface (Illustrative)

ParameterTypical OutputSignificance
Interfacial Binding Energykcal/molQuantifies the strength of adhesion between the silane layer and the substrate. mdpi.com
Layer ThicknessAngstroms (Å)Describes the thickness of the self-assembled silane film. researchgate.net
Molecular OrientationTilt Angle (degrees)Average angle of the silane molecules with respect to the surface normal.
Diffusion Coefficientcm²/sMeasures the mobility of different species (silane, water, ethanol) at the interface. nih.gov
Radial Distribution Function (g(r))Unitless plotDescribes the local structure and packing of molecules relative to each other. researchgate.net

To model the chemical reactions of hydrolysis and condensation that lead to the formation of a cross-linked polysiloxane network, a specialized technique called reactive molecular dynamics (MD) is used. Force fields like ReaxFF are designed to handle bond formation and breakage dynamically. nih.govnih.gov

A ReaxFF simulation of this compound polycondensation would start with multiple silane monomers, typically in an aqueous environment. The simulation would show:

Hydrolysis: The reaction of ethoxy groups with water to form silanol (Si-OH) groups and ethanol (B145695). afinitica.comcapes.gov.br

Oligomerization: The condensation of two or more hydrolyzed silane molecules to form dimers, trimers, and larger oligomers containing Si-O-Si linkages. nih.gov

Network Growth: The aggregation of these small clusters (cluster-cluster aggregation) and the addition of individual monomers to existing clusters, leading to the growth of a three-dimensional, cross-linked polysiloxane network. nii.ac.jpacs.orgrsc.org

These simulations provide unprecedented detail on the mechanism of network formation, including the prevalence of cyclic structures, the degree of cross-linking, and the evolution of the network's mechanical properties as it cures. arxiv.org This information is vital for understanding how processing conditions influence the final properties of materials derived from this compound.

Modeling of Hybrid Material Properties and Performance

Computational and theoretical modeling plays a pivotal role in understanding and predicting the behavior of hybrid materials incorporating this compound. These methods provide insights at the atomic and molecular levels, which are often inaccessible through experimental techniques alone. By simulating the interactions between this compound, polymer matrices, and inorganic fillers, researchers can forecast material properties, optimize compositions, and guide the design of new high-performance composites. The primary computational techniques employed include Molecular Dynamics (MD) simulations and Density Functional Theory (DFT).

The following table summarizes typical mechanical properties of epoxy resins modified with aminosilane (B1250345) coupling agents, similar in function to this compound, as predicted by computational models and validated by experimental data. mdpi.comusm.my

Table 1: Predicted Mechanical Properties of Aminosilane-Modified Epoxy Composites

Property Unmodified Epoxy Modified Epoxy (Predicted Range) Predicted % Change
Tensile Strength (MPa) 70 - 80 75 - 95 +7% to +19%
Tensile Modulus (GPa) 2.5 - 3.0 2.7 - 3.5 +8% to +17%
Flexural Strength (MPa) 110 - 130 120 - 150 +9% to +15%

Note: The data presented are representative values from studies on epoxy systems modified with aminosilane coupling agents, serving as an illustrative model for the expected performance of this compound.

Density Functional Theory (DFT) offers a quantum mechanical approach to investigate the electronic structure and bonding at the interface. kobe-u.ac.jpresearchgate.net DFT calculations are crucial for understanding the chemical reactions between the ethoxy groups of the silane and the hydroxyl groups on the filler surface, as well as the interaction of the aniline group with the polymer matrix. kobe-u.ac.jp These calculations can determine bond energies, reaction pathways, and the nature of interfacial adhesion.

For example, DFT can be used to model the hydrolysis and condensation reactions of this compound, providing insights into the formation of the siloxane network (Si-O-Si bonds) on the substrate. researchgate.net It also helps in understanding the electronic properties of the interface, such as the distribution of charge and the formation of an interfacial dipole, which can influence the material's dielectric properties and environmental stability. kobe-u.ac.jpresearchgate.net

The thermal stability of hybrid materials is another critical performance metric that can be assessed through computational modeling. Thermogravimetric analysis (TGA) can be simulated to predict decomposition temperatures and char yield. researchgate.net Modeling suggests that the strong covalent bonds formed at the silane-mediated interface enhance the thermal stability of the composite compared to the unmodified polymer.

Table 2: Predicted Thermal Properties of Hybrid Materials with Silane Coupling Agents

Property Base Polymer Matrix (Typical) Silane-Modified Composite (Predicted)
Decomposition Temp (Td 5%) (°C) 300 - 350 350 - 400
Glass Transition Temp (Tg) (°C) 150 - 180 160 - 200

Note: This table provides illustrative data based on computational and experimental studies of polymers modified with silane coupling agents. mdpi.comresearchgate.net The values indicate the expected trends upon the incorporation of a coupling agent like this compound.

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The traditional synthesis of 4-Triethoxysilylaniline and similar organosilanes often involves multi-step processes that can be energy-intensive and generate significant waste. Future research is poised to address these challenges by developing more efficient and environmentally benign synthetic routes. A key focus will be on "green" chemistry principles to minimize the environmental footprint of production. chemrevlett.com

One promising avenue is the exploration of catalytic systems that can facilitate the direct amination of silyl (B83357) hydrides or the direct silylation of anilines with higher atom economy. Researchers are investigating novel catalysts that can operate under milder reaction conditions, reducing energy consumption and the need for harsh solvents. The goal is to develop single-pot syntheses that streamline the production process, leading to higher yields and lower manufacturing costs.

Rational Design of Multi-Functional Hybrid Materials and Composites

The ability of this compound to bridge organic and inorganic materials at the molecular level is the cornerstone of its utility in creating hybrid materials and composites. mdpi.commdpi.com Future research will move beyond simple mixtures and towards the rational design of multi-functional materials with precisely controlled architectures and properties. nih.gov This "reticular chemistry" approach allows for the creation of materials with tailored functionalities for specific applications. nih.gov

The integration of this compound into polymer matrices can significantly enhance their mechanical properties, thermal stability, and adhesion to inorganic fillers. mdpi.comulprospector.com Future work will focus on creating hierarchical structures where the organosilane is not just a coupling agent but an active component that imparts specific functionalities such as self-healing capabilities, stimuli-responsiveness, or enhanced conductivity. mdpi.com For instance, by carefully selecting the organic and inorganic counterparts, researchers aim to develop "smart" composites that can respond to changes in their environment, such as pH, temperature, or light.

Property EnhancementPotential ApplicationResearch Focus
Improved Mechanical StrengthLightweight aerospace and automotive componentsOptimization of interfacial bonding between fibers and polymer matrix. mdpi.com
Enhanced Thermal StabilityHigh-performance electronics and coatingsDevelopment of cross-linked networks with high thermal degradation temperatures.
Tailored Electrical ConductivityAntistatic coatings, sensors, and conductive adhesivesIncorporation of conductive fillers and control of percolation thresholds.
BiocompatibilityMedical implants and drug delivery systemsSurface modification of biomaterials to improve tissue integration and control drug release. nih.gov

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and application of this compound is crucial for optimizing processes and ensuring material quality. Future research will increasingly rely on advanced in-situ characterization techniques to monitor these transformations in real-time. nih.govfrontiersin.orgyoutube.com

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the hydrolysis and condensation reactions of the triethoxysilyl group, as well as the reactions involving the aniline (B41778) moiety. nih.govfrontiersin.org These methods allow researchers to follow the progress of polymerization, identify intermediate species, and understand how different reaction parameters influence the final material structure. youtube.comrsc.org

Furthermore, techniques like surface plasmon resonance (SPR) and atomic force microscopy (AFM) can be used to monitor the deposition and formation of thin films and coatings on various substrates in real-time, providing crucial information about layer thickness, uniformity, and morphology. nih.gov The data obtained from these in-situ studies will be invaluable for developing more precise and reproducible manufacturing processes for this compound-based materials. frontiersin.org

Deeper Integration of Computational Modeling for Predictive Material Design

Computational modeling and simulation are becoming indispensable tools in materials science, enabling the prediction of material properties and the rational design of new materials before they are synthesized in the lab. nih.govmit.edumit.edu In the context of this compound, future research will see a deeper integration of computational methods to accelerate the discovery and optimization of novel materials. nih.govmit.edumit.edumtlc.co

Molecular dynamics (MD) simulations can be used to study the interactions between this compound molecules and various surfaces, providing insights into adhesion mechanisms and the structure of the interfacial layer. mit.edu Density functional theory (DFT) calculations can help in understanding the electronic structure and reactivity of the molecule, guiding the design of new derivatives with enhanced properties. nih.govresearchgate.netresearchgate.net

By combining computational screening with experimental validation, researchers can significantly reduce the time and cost associated with the development of new materials. mtlc.co This predictive approach will be crucial for designing materials with tailored properties for specific applications, from high-performance coatings to advanced biomedical devices. nih.govmit.edu

Computational TechniqueResearch Application for this compound
Molecular Dynamics (MD)Simulating the self-assembly of monolayers on surfaces; Predicting mechanical properties of composites. mit.edu
Density Functional Theory (DFT)Calculating reaction energies for new synthetic pathways; Understanding electronic properties for sensor applications. nih.govresearchgate.net
Finite Element Analysis (FEA)Modeling the mechanical behavior of bulk composites under stress. nih.govresearchgate.net
Machine Learning (ML)Accelerating the discovery of new materials with desired properties by learning from existing data. mit.edumtlc.co

Exploration of New Application Domains for this compound-Derived Systems

While this compound is already utilized in various fields, significant potential exists for its application in emerging technological areas. Future research will focus on exploring these new frontiers, driven by the unique properties that can be imparted to materials through its use.

One exciting area is the development of advanced sensors. The aniline group can be readily modified to create specific recognition sites for various analytes, while the silane (B1218182) group allows for easy immobilization onto sensor substrates. This could lead to the creation of highly sensitive and selective chemical and biological sensors.

In the realm of energy, this compound-derived materials could find applications in next-generation batteries and solar cells. For instance, they could be used to improve the interface between electrodes and electrolytes in lithium-ion batteries, enhancing performance and stability. rsc.org In photovoltaics, they could be used to create more durable and efficient anti-reflective coatings.

Furthermore, the functionalization of nanoparticles with this compound is a promising route to new catalysts, drug delivery vehicles, and contrast agents for medical imaging. nih.govnih.gov The ability to tailor the surface chemistry of nanoparticles opens up a vast design space for creating materials with novel functionalities. mdpi.com

Environmental Implications and Lifecycle Analysis of Organosilane-Based Materials

As the use of this compound and other organosilanes expands, a comprehensive understanding of their environmental fate and potential impact is essential. Future research must include thorough lifecycle analyses (LCA) of materials derived from these compounds, from production to disposal or recycling. repec.orgresearchgate.netrsc.org

Studies will need to investigate the biodegradability of this compound-based materials and the potential for the release of harmful substances into the environment over their lifespan. mdpi.com Research into the hydrolytic stability of the siloxane bonds formed is crucial, as degradation can affect the long-term performance and environmental impact of the materials. semanticscholar.orgjst.go.jp

Developing strategies for the recycling and end-of-life management of organosilane-containing products will be a critical research focus. This includes exploring methods to recover and reuse valuable components from composite materials. The goal is to ensure that the benefits of these advanced materials are not outweighed by long-term environmental consequences, aligning their development with the principles of a circular economy.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 4-triethoxysilylaniline, and how do reaction conditions (e.g., solvent selection, temperature) affect product purity?

  • Methodological Answer : The synthesis typically involves refluxing aniline derivatives with triethoxysilane in anhydrous ethanol under nitrogen atmosphere. Critical parameters include the molar ratio of reactants (e.g., 1:1.2 aniline:silane), reaction temperature (60–80°C), and catalyst choice (e.g., Pt/C for hydrosilylation). Post-synthesis purification via column chromatography (using hexane/ethyl acetate gradients) and vacuum distillation ensures >95% purity. Monitoring reaction progress with FTIR (disappearance of Si-H peaks at ~2100 cm⁻¹) and NMR (appearance of Si-O-C₂H₅ signals at δ 1.2–1.4 ppm) is essential .

Q. What characterization techniques are essential for verifying the structural integrity of this compound post-synthesis?

  • Methodological Answer : A multi-technique approach is required:

  • FTIR : Confirm Si-O-C and NH₂ group retention (peaks at 1100 cm⁻¹ for Si-O and 3400–3500 cm⁻¹ for NH₂).
  • ¹H/¹³C NMR : Validate ethoxy group integration (δ 1.2–1.4 ppm for CH₃ and δ 3.7–3.9 ppm for OCH₂) and aromatic proton alignment with theoretical models.
  • TGA : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature applications).
  • XPS : Quantify surface silicon content (Si 2p binding energy ~102–104 eV) to confirm successful functionalization .

Advanced Research Questions

Q. How can researchers optimize the loading concentration of this compound-modified nanoparticles in thin-film nanocomposite (TFN) membranes to balance hydrophilicity and mechanical strength?

  • Methodological Answer : Use a central composite design (CCD) with response surface methodology (RSM) to model interactions between nanoparticle loading (0.1–1.0 wt%), interfacial polymerization time (30–120 sec), and membrane performance metrics (water flux, salt rejection). For example, Wang et al. (2020) achieved optimal performance at 0.5 wt% loading, resulting in 40% higher water flux (2.1 LMH/bar) and 98.5% NaCl rejection compared to unmodified membranes. Mechanical strength was maintained (>80 MPa tensile strength) via crosslinking density analysis using DMA .

Q. What analytical approaches resolve contradictions between hydrophilicity measurements (contact angle vs. water flux) in this compound-modified membranes?

  • Methodological Answer : Discrepancies often arise from surface roughness vs. chemical composition effects. Combine:

  • Atomic Force Microscopy (AFM) : Quantify surface roughness (Ra <10 nm reduces contact angle hysteresis).
  • Ellipsometry : Measure hydrated layer thickness (correlates with water flux).
  • Zeta Potential : Assess surface charge (negative values enhance electrostatic repulsion of ions). Cross-validate with dynamic water adsorption tests (e.g., quartz crystal microbalance) to distinguish chemical vs. topographical contributions .

Q. How does the hydrolysis rate of this compound in aqueous environments impact its efficacy as a coupling agent in nanocomposites?

  • Methodological Answer : Conduct controlled hydrolysis studies using pH-adjusted solutions (pH 4–9). Monitor Si-O-C₂H₅ bond cleavage via:

  • UV-Vis Spectroscopy : Track absorbance changes at 260 nm (related to silanol formation).
  • Dynamic Light Scattering (DLS) : Measure nanoparticle aggregation kinetics. Optimal hydrolysis occurs at pH 5–6, achieving stable silanol groups without premature condensation. Pre-hydrolysis for 2–4 hours enhances interfacial adhesion in TFN membranes .

Experimental Design & Data Analysis

Q. What statistical models are suitable for analyzing dose-response relationships in this compound-modified membrane antifouling experiments?

  • Methodological Answer : Apply a mixed-effects model to account for batch variability in fouling tests (e.g., bovine serum albumin adsorption). Use ANOVA with Tukey’s post-hoc test to compare flux recovery ratios (FRR) across nanoparticle loadings. For example, membranes with 0.3–0.7 wt% loading showed FRR >85%, significantly higher than controls (p <0.05). Include Weibull distribution analysis to predict long-term fouling resistance .

Q. How can researchers validate the covalent grafting of this compound onto silica nanoparticles vs. physical adsorption?

  • Methodological Answer : Perform sequential solvent extraction (toluene, ethanol) followed by TGA-MS to detect ethoxy group combustion products (e.g., CO₂, H₂O). Covalent grafting retains >90% silane after extraction, whereas physical adsorption shows >50% loss. Complementary XPS analysis of Si 2p peak shifts (Δ ~1.5 eV for covalent bonds) further confirms grafting .

Reproducibility & Best Practices

Q. What protocols ensure reproducibility in silane-modified nanoparticle synthesis for collaborative studies?

  • Methodological Answer : Standardize:

  • Solvent Drying : Use molecular sieves (3Å) for anhydrous ethanol.
  • Reaction Atmosphere : Rigorous nitrogen purging (O₂ <10 ppm).
  • Purification : Centrifuge at 15,000 rpm for 30 min to remove unreacted silane.
  • Storage : Under argon at −20°C to prevent hydrolysis. Document via electronic lab notebooks with raw data (e.g., NMR spectra, particle size distributions) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.